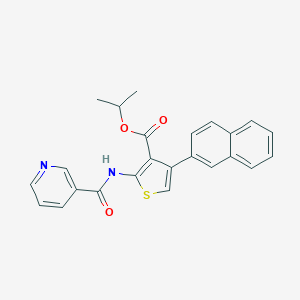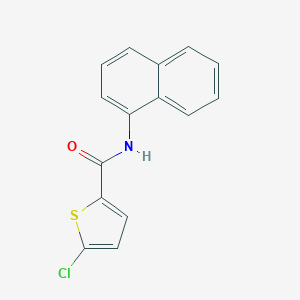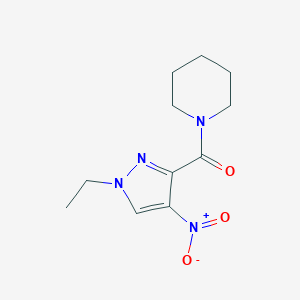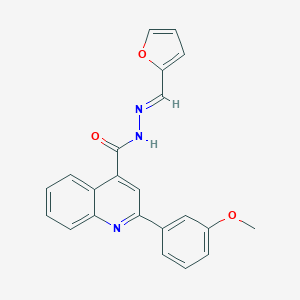![molecular formula C19H17BrN6O3S B445920 2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, a nitrophenyl group, and an acetohydrazide moiety
Méthodes De Préparation
The synthesis of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through electrophilic substitution reactions.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting hydrazine with acetic acid derivatives.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the acetohydrazide derivative under appropriate reaction conditions to form the target compound.
Analyse Des Réactions Chimiques
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amino group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the nitrophenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide can be compared with other similar compounds, such as:
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring.
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide: This compound has a phenyl group instead of a methyl group on the triazole ring.
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{3-nitrophenyl}ethylidene)acetohydrazide: This compound has a different position of the nitro group on the phenyl ring.
The uniqueness of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-{4-nitrophenyl}ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H17BrN6O3S |
|---|---|
Poids moléculaire |
489.3g/mol |
Nom IUPAC |
2-[[5-(3-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN6O3S/c1-12(13-6-8-16(9-7-13)26(28)29)21-22-17(27)11-30-19-24-23-18(25(19)2)14-4-3-5-15(20)10-14/h3-10H,11H2,1-2H3,(H,22,27) |
Clé InChI |
SXHYKXLQBWHTRC-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445842.png)

![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B445844.png)
![1-{3-[(4-Bromophenoxy)methyl]benzoyl}indoline](/img/structure/B445845.png)
![2-(4-bromophenoxy)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B445847.png)
![2-(4-methoxyphenyl)-N'-[4-(methylsulfanyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445849.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B445851.png)
![N-(5-bromopyridin-2-yl)-4-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445852.png)





